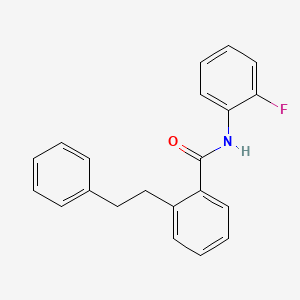

N-(2-fluorophenyl)-2-phenethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO/c22-19-12-6-7-13-20(19)23-21(24)18-11-5-4-10-17(18)15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAJOTKJFDMAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 2 Fluorophenyl 2 Phenethylbenzamide

Established Synthetic Routes for N-(2-fluorophenyl)-2-phenethylbenzamide Core Structure

The traditional synthesis of the this compound core structure relies on robust and well-documented chemical reactions, primarily focusing on amidation and the preparation of the necessary starting materials.

The most critical step in synthesizing this compound is the creation of the amide linkage. This is typically achieved by coupling the carboxylic acid precursor, 2-phenethylbenzoic acid, with the amine precursor, 2-fluoroaniline (B146934).

One common approach involves the activation of the carboxylic acid. This can be done by converting the carboxylic acid into a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting 2-phenethylbenzoyl chloride is then reacted with 2-fluoroaniline, often in the presence of a base to neutralize the HCl byproduct.

Alternatively, a wide array of peptide coupling reagents are used to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate a reactive acyl chloride. These methods are prevalent in organic synthesis due to their mild conditions and high efficiency, though they suffer from poor atom economy, generating significant stoichiometric waste. ucl.ac.uk A selection of commonly used coupling reagents is detailed in the table below.

Table 1: Common Coupling Reagents for Amidation

| Reagent Name | Abbreviation | Byproducts |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)urea (water-soluble) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HATU | Tetramethylurea, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) |

| n-Propylphosphonic acid anhydride (B1165640) | T3P | Propanephosphonic acid byproducts |

| 1,1'-Carbonyldiimidazole | CDI | Imidazole, Carbon dioxide |

This table summarizes common reagents used for activating carboxylic acids in amidation reactions, a key step in the synthesis of this compound. ucl.ac.uk

The successful synthesis of the target molecule is contingent upon the availability of its precursors, 2-phenethylbenzoic acid and 2-fluoroaniline. While 2-fluoroaniline is a common, commercially available reagent, the synthesis of 2-phenethylbenzoic acid requires specific synthetic design.

2-Phenethylbenzoic acid (C₁₅H₁₄O₂) is a carboxylic acid with a melting point of 130-132 °C. Its synthesis can be approached in several ways. One potential route involves a cross-coupling reaction, such as a Suzuki coupling, between a phenethyl-containing boronic acid and a halobenzoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. Another classical approach could involve the Friedel-Crafts acylation of phenylethane with a suitable phthalic anhydride derivative, followed by subsequent transformations to achieve the desired 2-substituted benzoic acid structure.

2-Fluoroaniline is typically prepared via the reduction of 2-fluoronitrobenzene. This transformation is a standard functional group transformation in organic synthesis.

Novel Approaches and Optimized Synthetic Strategies for this compound

Recent advancements in organic chemistry have focused on developing more efficient and sustainable methods for amide bond formation, moving away from stoichiometric reagents towards catalytic and environmentally benign processes.

Catalytic methods for amide synthesis represent a significant improvement over traditional routes by minimizing waste and often operating under milder conditions. ucl.ac.uk These strategies could be directly applied to the synthesis of this compound from its precursors.

Boronic Acid Catalysis : Simple boronic acids can catalyze the direct amidation of carboxylic acids and amines. ucl.ac.uk These reactions typically proceed at elevated temperatures with the removal of water, often through azeotropic distillation or the use of molecular sieves, to drive the reaction to completion. ucl.ac.uk

Transition Metal Catalysis :

Ruthenium-Catalyzed Dehydrogenative Coupling : This method couples an alcohol with an amine to form an amide, liberating hydrogen gas (H₂) as the only byproduct. A hypothetical route to the target compound could involve the coupling of (2-phenethylphenyl)methanol with 2-fluoroaniline using a ruthenium catalyst.

Palladium-Catalyzed Cross-Coupling : Palladium catalysts paired with specialized biarylphosphine ligands, such as Xantphos, are effective for the intermolecular coupling of aryl halides and amides to form N-aryl amides. organic-chemistry.org

Nickel-Photoredox Catalysis : A modern approach uses a combination of a nickel catalyst and a photoredox catalyst (like an iridium complex) to promote the N-arylation of amides with aryl bromides under very mild conditions (e.g., 30 °C) and with a weak base. chemistryviews.org This method could be used to couple 2-phenethylbenzamide with 1-bromo-2-fluorobenzene.

Table 2: Comparison of Catalytic Amidation Strategies

| Catalytic Method | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| Boronic Acid Catalysis | Carboxylic Acid + Amine | Metal-free, simple catalyst. | ucl.ac.uk |

| Ruthenium Dehydrogenative Coupling | Alcohol + Amine | Highly atom-economical (H₂ byproduct). | |

| Nickel-Photoredox N-Arylation | Amide + Aryl Halide | Very mild conditions, tolerates sensitive functional groups. | chemistryviews.org |

This table outlines modern catalytic methods that could be employed for a more efficient synthesis of this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of amides, a reaction of immense industrial importance, has been a key area for the application of these principles. ucl.ac.ukrsc.org

Atom Economy and Process Mass Intensity (PMI) : Catalytic methods significantly improve atom economy and reduce the PMI—the ratio of the total mass of materials used to the mass of the final product. ucl.ac.ukacs.org Direct catalytic amidation avoids the use of stoichiometric coupling agents, which generate large amounts of waste. ucl.ac.uk

Use of Greener Solvents : Research has demonstrated the feasibility of conducting amidation reactions in more environmentally friendly solvents, including water. rsc.org One patented method describes the synthesis of a related compound, N-(2-phenylethyl)benzamide, in an aqueous solution using an alkali metal hydroxide, eliminating the need for organic solvents. google.com

Biocatalysis : Enzymes are increasingly used as catalysts for amide bond formation. rsc.org Hydrolase enzymes can be used in low-water systems to drive the equilibrium towards amide synthesis, while ATP-dependent enzymes offer an alternative in aqueous media. rsc.org This approach offers high selectivity and operates under mild, environmentally benign conditions.

Characterization Techniques for Confirming this compound Structural Integrity

Once synthesized, the identity and purity of this compound must be confirmed using a suite of spectroscopic techniques. Each method provides specific information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : This technique would confirm the presence of all protons and their chemical environments. Expected signals would include distinct multiplets in the aromatic region for the protons on the 2-phenethyl group and the 2-fluorophenyl ring, a singlet for the amide proton (N-H), and characteristic triplets for the ethyl (-CH₂-CH₂-) bridge.

¹³C NMR : This would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon (C=O) of the amide group, which typically appears around 165-170 ppm.

¹⁹F NMR : This would show a signal corresponding to the single fluorine atom on the phenyl ring, providing definitive evidence of its incorporation.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental formula (C₂₁H₁₈FNO). The observed molecular ion peak ([M+H]⁺) would correspond to the calculated mass.

Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O (carbonyl) stretch (around 1650 cm⁻¹).

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Key Signals / Observations |

|---|---|

| ¹H NMR | Aromatic multiplets, N-H singlet, ethyl bridge triplets. |

| ¹³C NMR | Amide C=O signal (~165-170 ppm), multiple distinct aromatic and aliphatic signals. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₂₁H₁₈FNO. |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹). |

This table summarizes the primary analytical techniques and expected results used to verify the structural integrity of this compound.

Compound Directory

Spectroscopic Analysis in Elucidating this compound Structure

Spectroscopic analysis is indispensable for the structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete structural picture beyond simple identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. emerypharma.com For this compound, a suite of 1D and 2D NMR experiments is employed for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Key expected signals for this compound would include distinct multiplets for the aromatic protons on the three separate rings (the fluorophenyl ring, the benzoyl ring, and the phenethyl ring). The ethyl bridge would show characteristic signals for the -CH2-CH2- linker. The amide proton (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and temperature. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. One would expect to see distinct signals for the carbonyl carbon (C=O) of the amide, the two carbons of the ethyl linker, and the various aromatic carbons. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF), which is a definitive indicator of its presence.

2D NMR Techniques: To definitively assign these signals and confirm the connectivity, 2D NMR experiments are crucial. emerypharma.comharvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings, clearly establishing the connectivity within the phenethyl group (-CH2-CH2-) and within each aromatic ring. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the precise assignment of which proton is attached to which carbon. researchgate.net

A representative table of expected NMR data, based on analyses of similar structures, is provided below. mdpi.comekb.eg

| ¹H NMR Data (Hypothetical) | ¹³C NMR Data (Hypothetical) | 2D NMR Correlations (Expected) |

| Proton | Shift (ppm) | Carbon |

| Amide NH | ~8.5 (br s) | C=O |

| Aromatic H's | 7.0 - 8.0 (m) | Aromatic C-F |

| Phenethyl -CH₂-N | ~3.6 (m) | Aromatic C's |

| Phenethyl -CH₂-Ar | ~3.0 (m) | Phenethyl -CH₂-N |

| Phenethyl -CH₂-Ar |

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C21H18FNO) by providing a highly accurate mass measurement. Electron ionization (EI) would likely lead to characteristic fragmentation, such as the cleavage of the amide bond, generating key fragments that can be used for identification. nih.govnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. researchgate.net

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| N-H Stretch (Amide) | ~3300 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2950-2850 |

| C=O Stretch (Amide I) | ~1660 |

| N-H Bend (Amide II) | ~1540 |

| Aromatic C=C Stretch | ~1600, 1480 |

| C-F Stretch | ~1250-1100 |

Chromatographic Purity Assessment of Synthesized this compound

Chromatographic methods are the gold standard for assessing the purity of a synthesized compound. They work by separating the target compound from any unreacted starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed. unit.no

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most probable method for assessing the purity of this compound, given its relatively non-polar structure. ekb.eg A validated RP-HPLC method can provide a precise percentage of purity. jchr.org

A typical HPLC method would involve:

Column: A C18 or C8 column is commonly used for separating compounds of similar polarity. researchgate.netnih.gov

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. researchgate.netsielc.com The gradient would be optimized to ensure good separation between the main compound peak and any impurity peaks.

Detector: A UV detector set at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm) would be used for quantification. researchgate.net

Validation: The method would be validated according to ICH guidelines for parameters like linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ). ekb.egresearchgate.net

The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. A typical acceptance criterion for a pure compound is >98% or >99%.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, especially for volatile and thermally stable compounds. atlantis-press.com While amides can sometimes be thermally labile, GC-MS analysis is often feasible. researchgate.netnih.gov It offers the dual benefit of separating impurities (GC) and identifying them based on their mass spectra (MS). google.com

A typical GC-MS method would involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS) is generally suitable. atlantis-press.com

Carrier Gas: Helium is the most common carrier gas. google.com

Temperature Program: The oven temperature would be programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column.

Detection: The mass spectrometer detects the eluted compounds, generating a total ion chromatogram (TIC) for purity assessment and individual mass spectra for impurity identification.

The following table outlines hypothetical chromatographic conditions for purity analysis.

| Parameter | HPLC Method Example | GC-MS Method Example |

| Instrument | Agilent 1200 Series or equivalent | Agilent 7890A GC / 5975C MS or equivalent atlantis-press.com |

| Column | C18, 4.6 x 150 mm, 3.5 µm | HP-5MS, 30 m x 0.25 mm, 0.25 µm atlantis-press.com |

| Mobile Phase / Carrier Gas | A: Water + 0.1% Formic Acid B: Acetonitrile | Helium, 1.1 mL/min google.com |

| Flow Rate | 1.0 mL/min | N/A (see pressure/flow settings) |

| Gradient / Temp Program | 5% to 95% B over 15 min | 100°C (1 min) to 300°C at 20°C/min |

| Detector | UV at 254 nm | Mass Spectrometer (Scan mode m/z 50-550) |

| Injection Volume | 10 µL | 1 µL (Split mode) |

| Expected Retention Time | ~10-12 min | ~15-18 min |

Structure Activity Relationship Sar Studies of N 2 Fluorophenyl 2 Phenethylbenzamide Derivatives

Design Principles for N-(2-fluorophenyl)-2-phenethylbenzamide Analog Libraries

The rational design of analog libraries for this compound is guided by established medicinal chemistry principles. The goal is to systematically probe the chemical space around the lead structure to identify key interactions with its biological target. This involves introducing a variety of substituents and modifications to each part of the molecule to map out the steric, electronic, and hydrophobic requirements for optimal activity.

SAR studies in related benzamide (B126) series often reveal that the position and nature of substituents on this aryl ring are paramount for activity. For instance, moving the fluorine from the ortho to the meta or para position would be a primary step in an analog library to determine the optimal substitution pattern. Furthermore, replacing the fluorine with other halogens (Cl, Br) or with electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -CF₃, -CN) groups can provide insights into the electronic requirements of the binding pocket.

A hypothetical data table illustrating potential SAR exploration on this moiety is presented below.

| Compound | R1 (Position) | R2 (Position) | Relative Activity (%) |

| This compound | 2-F | H | 100 |

| N-(3-fluorophenyl)-2-phenethylbenzamide | 3-F | H | Data not available |

| N-(4-fluorophenyl)-2-phenethylbenzamide | 4-F | H | Data not available |

| N-(2-chlorophenyl)-2-phenethylbenzamide | 2-Cl | H | Data not available |

| N-(2-methylphenyl)-2-phenethylbenzamide | 2-CH₃ | H | Data not available |

| N-(2,4-difluorophenyl)-2-phenethylbenzamide | 2-F | 4-F | Data not available |

This interactive table is based on representative modifications for SAR studies; specific activity data for these analogs of this compound is not publicly available.

The 2-phenethyl group attached to the benzamide core at the 2-position provides a flexible hydrophobic chain that likely interacts with a corresponding hydrophobic region of the target protein. Modifications to this chain can probe the size, shape, and conformational constraints of this binding site.

Key modifications would include:

Chain Length: Shortening or lengthening the ethyl linker to a methyl or propyl group, respectively, to determine the optimal distance between the two aryl rings.

Alkylation: Introducing methyl or other small alkyl groups on the α- or β-carbons of the ethyl chain to explore steric tolerance and potentially introduce a chiral center.

Ring Substitution: Placing substituents on the terminal phenyl ring of the phenethyl moiety to assess for additional binding interactions.

Conformational Constraint: Replacing the flexible ethyl chain with more rigid structures, such as a cyclopropane (B1198618) ring or incorporating it into a fused ring system, can lock the molecule into a specific conformation, which may lead to higher affinity if it matches the bioactive conformation.

The central benzamide core acts as the scaffold, holding the N-aryl and 2-phenethyl groups in a specific spatial orientation. The amide bond itself is a key structural feature, capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O).

Variations to this core could involve:

Isosteric Replacement: Replacing the benzamide with other aromatic systems like a pyridinamide or thiophenecarboxamide to evaluate the impact of heteroatoms on activity.

Amide Bond Analogs: Synthesizing analogs where the amide bond is replaced by bioisosteres such as a reverse amide, an ester, or a sulfonamide to probe the importance of the hydrogen bonding capabilities of the linker.

Substitution on the Benzamide Ring: Adding substituents to the remaining open positions (3, 4, 5, 6) of the central benzamide ring can modulate the electronic properties of the scaffold and introduce new interaction points with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR studies aim to create a mathematical model that correlates the chemical structures of the this compound analogs with their biological activity. A robust QSAR model can be highly valuable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model begins with the calculation of a wide range of molecular descriptors for each analog in the series. These descriptors quantify various aspects of the molecular structure and are categorized into several classes:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, and molecular orbital energies (e.g., HOMO and LUMO). For this compound analogs, these descriptors would capture the effects of different substituents on the aromatic rings.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and surface area. Descriptors like ovality and shadow indices can quantify the three-dimensional shape, which is crucial for understanding how the molecule fits into its binding site.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is critical for membrane permeability and hydrophobic interactions. The partition coefficient (logP) or its calculated version (ClogP) is the most common descriptor in this class.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like molecular size, branching, and connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

For a series of this compound analogs, a QSAR model would likely incorporate a combination of these descriptors to capture the complex interplay of factors governing biological activity.

The predictive power of a QSAR model is its most important feature. This is assessed through rigorous internal and external validation procedures.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to test the robustness and stability of the model using the training set data. A high q² value indicates a reliable model.

External Validation: The model's true predictive ability is tested on an external set of compounds that were not used in the model's development. The predictive squared correlation coefficient (R²pred) is a common metric, with higher values indicating better predictive performance.

A successful QSAR model for this compound analogs would allow researchers to computationally screen a virtual library of potential derivatives. By predicting the activity of these virtual compounds, the model can help prioritize the synthesis of the most promising candidates, thus accelerating the drug discovery process. However, the development of such a model is contingent on having a sufficiently large and diverse dataset of synthesized analogs with experimentally determined biological activities, which is not currently available in the public domain for this specific compound series.

Conformational Analysis and Its Influence on this compound SAR

Rotational Barriers within the this compound Scaffold

The conformational landscape of this compound is primarily defined by the rotational barriers around three key bonds: the amide C-N bond, the N-C(aryl) bond, and the C(aryl)-C(phenethyl) bond.

Amide C-N Bond Rotation: The rotation around the amide C-N bond is significantly restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This phenomenon, known as amide resonance, results in a relatively high rotational barrier. nanalysis.comazom.com In N,N-dimethylacetamide, a simple amide, this barrier is high enough to allow for the observation of distinct NMR signals for the two methyl groups at room temperature. nanalysis.comazom.com For secondary amides like this compound, this restricted rotation leads to the existence of cis and trans conformers. However, the trans conformation, where the bulky substituents on the nitrogen and carbonyl carbon are positioned on opposite sides of the C-N bond, is generally much more stable and is the predominantly populated form. The energy barrier for this rotation in related N-aryl amides has been studied using dynamic NMR spectroscopy and computational methods, with values typically falling in the range of 15-20 kcal/mol. nih.gov

The rotation of the 2-fluorophenyl ring relative to the plane of the amide group is influenced by the presence of the ortho-fluoro substituent. While a fluorine atom is relatively small, it can still create steric repulsion with the amide carbonyl oxygen or the N-H proton, leading to a non-planar arrangement. Computational studies on related N-aryl amides have shown that the energy barriers for this type of rotation are generally lower than for the amide C-N bond rotation. For instance, density functional theory (DFT) calculations on N-methylbenzamide have estimated the barrier for C(sp²)−C(aryl) bond rotation to be around 2.8−2.9 kcal/mol. acs.org In N-benzhydrylformamides, the calculated barrier for aryl group rotation is significantly lower than that of the formyl group rotation. mdpi.com

The phenethyl group also possesses rotational freedom around the bond connecting its two constituent phenyl rings (if it were a biphenyl) and the bond connecting it to the benzamide core. The rotation of one aromatic ring relative to another in biphenyl-like systems is a well-studied phenomenon. The energy barrier depends heavily on the nature and position of substituents on the rings. researchgate.netrsc.orgsemanticscholar.orgrsc.org For unsubstituted biphenyl, the rotational barrier is relatively low, but the presence of ortho substituents can dramatically increase this barrier. comporgchem.com In the case of the 2-phenethyl group, while not a true biphenyl, the rotation of the terminal phenyl ring will be influenced by its interaction with the rest of the molecule.

The following table provides representative rotational energy barriers for functionalities analogous to those in this compound, as determined by computational and experimental methods for related molecules.

| Rotational Bond | Analogous System | Method | Rotational Barrier (kcal/mol) |

| Amide C-N | N,N-dimethylacrylamide | Dynamic NMR | 12.4 |

| Amide C-N | 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Dynamic NMR | 16.4 |

| C(aryl)-N | N-methylbenzamide | DFT | 2.8-2.9 |

| C(aryl)-C(aryl) | Biphenyl (at 0°) | Experimental | ~1.4 |

| C(aryl)-C(aryl) | Biphenyl (at 90°) | Experimental | ~1.6 |

This table presents data from analogous compounds to illustrate the concept of rotational barriers. The exact values for this compound may differ.

Preferred Conformers and Their Correlation with Biological Engagement

The combination of these rotational barriers results in a complex potential energy surface with several local minima, each corresponding to a stable conformer. The relative energies of these conformers determine their population at physiological temperatures, and it is often the lowest energy conformer, or a small set of low-energy conformers, that is responsible for biological activity.

The phenethyl group is known to adopt a folded conformation in some biological contexts. For instance, in dual inhibitors of Mcl-1 and Bfl-1 with a 2,5-substituted benzoic acid scaffold, a phenethylthio substituent was observed to adopt a folded conformation, stabilized by π-π stacking of its distal phenyl group with another aromatic ring in the molecule. nih.gov A similar folded conformation in this compound could bring the terminal phenyl ring into proximity with the 2-fluorophenyl ring, potentially leading to a more compact and rigid structure that may be favorable for binding to a specific biological target.

The biological activity of a molecule is often highly dependent on its ability to adopt a specific "bioactive" conformation that is complementary to the binding site of its target protein. Conformational restriction, a common strategy in medicinal chemistry, can be used to lock a molecule into its bioactive conformation, thereby increasing its potency and selectivity. For example, the synthesis of 2-phenylpyrroles as conformationally restricted analogues of substituted benzamides has led to potent and selective dopamine (B1211576) D2 antagonists. nih.gov

The following table summarizes the likely preferred conformational features of this compound based on studies of analogous structures.

| Structural Feature | Preferred Conformation | Rationale from Analogous Systems |

| Amide Bond | Predominantly trans | Lower steric hindrance and greater stability observed in secondary amides. nih.gov |

| N-C(aryl) Dihedral | Non-planar | Steric hindrance from the ortho-fluoro substituent likely forces the ring out of the amide plane. nih.gov |

| Phenethyl Group | Potentially folded | π-π stacking interactions can stabilize folded conformations in similar systems. nih.gov |

This table outlines expected conformational preferences based on data from related molecules. The actual preferred conformers of this compound would require specific experimental or computational investigation.

Molecular Mechanisms and Biological Target Engagement of N 2 Fluorophenyl 2 Phenethylbenzamide

Cellular Pathway Modulation by N-(2-fluorophenyl)-2-phenethylbenzamide (mechanistic studies, excluding human clinical data)

Cellular Phenotypes Resulting from this compound Treatment (in vitro)

Currently, there is a notable absence of publicly available scientific literature detailing the specific cellular phenotypes that result from in vitro treatment with this compound. Comprehensive studies characterizing the morphological, proliferative, and cytotoxic effects of this compound on various cell lines have not been published. Therefore, detailed data on parameters such as cell cycle progression, induction of apoptosis or necrosis, and alterations in cellular morphology following exposure to this compound are not available.

Mechanistic Insights from Preclinical this compound Studies (in vivo mechanistic, not efficacy/safety)

Similarly, the scientific literature lacks specific preclinical in vivo studies focused on the mechanistic aspects of this compound.

Target Engagement Validation in Preclinical Animal Models

There are no published studies that validate the engagement of this compound with its putative biological target in preclinical animal models. Research employing techniques such as positron emission tomography (PET) with radiolabeled tracers, or ex vivo analysis of target occupancy in tissues from treated animals, has not been reported for this specific compound. Consequently, there is no in vivo evidence to confirm that this compound interacts with its intended molecular target in a living organism.

Ex Vivo Analysis of this compound Effects on Tissue Bioreactivity

No experimental data from ex vivo analyses of tissues treated with this compound is available in the current body of scientific literature. Studies involving the analysis of tissue biopsies from treated animals to assess downstream signaling pathway modulation, gene expression changes, or other markers of biological response are absent. Therefore, the effects of this compound on the bioreactivity of tissues outside of a living organism have not been characterized.

Computational and Theoretical Chemistry Approaches in N 2 Fluorophenyl 2 Phenethylbenzamide Research

Molecular Docking Studies of N-(2-fluorophenyl)-2-phenethylbenzamide with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com For this compound, docking studies are crucial for identifying potential protein targets and understanding the structural basis of its binding. These simulations place the flexible ligand into the binding site of a macromolecule in various conformations, scoring each pose to estimate the strength of the interaction. mdpi.comscirp.org This process can screen large libraries of proteins to identify those with high affinity for the compound, thereby hypothesizing its biological function. scirp.org

Studies on structurally similar N-arylbenzamide derivatives have successfully used docking to identify inhibitors for targets like protein kinases and poly(ADP-ribose) polymerase-1 (PARP-1). scirp.orgnih.gov These studies often reveal that the benzamide (B126) core acts as a critical scaffold for establishing key interactions within the receptor's active site. nih.govwhiterose.ac.uk

The predictive power of molecular docking lies in its ability to detail the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, the key functional groups—the amide linker, the fluorophenyl ring, and the phenethyl group—dictate its interaction profile.

Hydrogen Bonds: The amide group is a classic hydrogen bond motif. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Docking simulations would search for complementary residues in a protein's active site, such as aspartate, glutamate, or the backbone amides of the protein, to form these critical bonds. whiterose.ac.uk In related benzamide inhibitors, hydrogen bonds to residues like Asp-335 and Tyr-383 have been shown to be essential for a strong inhibitory effect. whiterose.ac.uk

π-Interactions: The compound features three aromatic rings: the benzoyl ring, the 2-fluorophenyl ring, and the phenyl ring of the phenethyl moiety. These can participate in various π-interactions, including π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine) and cation-π interactions with charged residues (e.g., Lysine, Arginine). whiterose.ac.uk

Halogen Bonds: The fluorine atom on the 2-fluorophenyl ring can act as a weak hydrogen bond acceptor or participate in halogen bonding, an interaction where the electrophilic tip of the halogen interacts with a nucleophilic partner, such as a backbone carbonyl. The presence of fluorine has been noted in other N-phenylbenzamide derivatives to increase binding affinity with the active site of certain proteins. scirp.org

Table 1: Predicted Interaction Profile for this compound This table illustrates the potential non-covalent interactions the compound could form with amino acid residues in a protein binding site, based on its chemical structure and findings from related molecules.

| Functional Group of Ligand | Interaction Type | Potential Protein Residue Partners |

| Amide (N-H) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |

| Amide (C=O) | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Gln, Asn, Main-chain N-H |

| Benzoyl, Fluorophenyl, Phenyl rings | π-π Stacking | Phe, Tyr, Trp, His |

| Benzoyl, Fluorophenyl, Phenyl rings | Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Pro |

| Fluorophenyl Ring | Halogen/Dipole Interactions | Backbone C=O, Ser, Thr |

A primary goal of molecular docking is to estimate the binding affinity of a ligand for its target, often expressed as a docking score or a calculated binding free energy (ΔG). Lower scores typically indicate a more favorable binding interaction. Programs like AutoDock Vina and Glide use sophisticated scoring functions that account for various energetic contributions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. mdpi.com

For instance, in studies of 4-(arylaminomethyl)benzamide derivatives targeting Abl kinase, docking scores ranged from -10.4 to -13.2 kcal/mol, indicating high binding affinities. mdpi.com More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can provide more accurate estimations by incorporating the dynamic nature of the complex and the effects of solvent. scirp.orgnih.gov These calculations, often performed on snapshots from molecular dynamics simulations, offer a more rigorous prediction of binding strength. nih.gov

Table 2: Illustrative Docking Scores of this compound Against Hypothetical Kinase Targets This table presents hypothetical docking scores modeled on published data for similar benzamide-based kinase inhibitors. The values serve to illustrate the expected outcomes of such a computational experiment.

| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| Kinase A (Active Site) | -11.2 | MET-793 (Hinge), LYS-745, ASP-810 |

| Kinase B (Allosteric Pocket) | -9.8 | ILE-788, PHE-856, LEU-762 |

| Kinase C (Mutant Variant) | -8.5 | MET-793 (Hinge), GLY-801, VAL-726 |

Quantum Chemical Calculations on this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics. researchgate.netarxiv.org For this compound, these methods can determine its three-dimensional structure, electron distribution, and spectroscopic properties with high accuracy, complementing experimental data. researchgate.net

Analysis of the electronic structure reveals regions of the molecule that are electron-rich or electron-poor, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the electronegative carbonyl oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Positive potential (blue) would likely be found around the amide proton, highlighting its role as a hydrogen bond donor. researchgate.net

Table 3: Representative Quantum Chemical Properties for a Benzamide Derivative This table shows typical calculated electronic properties for a molecule structurally similar to this compound, as determined by DFT methods (e.g., B3LYP/6-311G+(d,p)).

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.8 Debye | Quantifies overall molecular polarity |

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including the short-lived, high-energy transition states that are nearly impossible to observe experimentally. mit.edu For the synthesis of this compound—likely via the condensation of a 2-phenethylbenzoyl derivative (like 2-phenethylbenzoyl chloride) and 2-fluoroaniline (B146934)—quantum chemical modeling can elucidate the precise mechanism.

Researchers can calculate the energies of the reactants, intermediates, transition states, and products. rsc.org This allows for the determination of activation barriers, which control the reaction rate. rsc.orgacs.org By modeling the transition state for the nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon, one can understand the stereoelectronic factors that facilitate the formation of the crucial amide bond. These models can also explore the catalytic role of acids or bases in the reaction. rsc.org

Molecular Dynamics Simulations of this compound in Biological Environments

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations introduce motion, offering a dynamic view of the compound's behavior over time. mdpi.comresearchgate.net An MD simulation of this compound complexed with a protein and solvated in a water box mimics physiological conditions. nih.gov The simulation solves Newton's equations of motion for every atom, generating a trajectory that reveals how the complex behaves on a timescale of nanoseconds to microseconds.

Key insights from MD simulations include:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over time, researchers can assess the stability of the binding pose predicted by docking. A stable, low RMSD suggests the ligand remains tightly bound in its initial orientation. mdpi.com

Flexibility and Conformational Changes: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the binding site are rigid and which are flexible upon ligand binding. This can reveal induced-fit mechanisms where the protein adapts its conformation to better accommodate the ligand. nih.gov

Interaction Persistence: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, over the course of the simulation. A hydrogen bond that is present for a high percentage of the simulation time is considered a stable and important contributor to binding affinity. nih.govnih.gov

Conformational Dynamics of this compound at Binding Sites

The three-dimensional shape, or conformation, of a molecule is critical for its ability to interact with biological targets. This compound possesses several rotatable bonds, leading to a high degree of conformational flexibility. Computational methods are essential for exploring the vast conformational landscape of this molecule and identifying the specific shapes it adopts when interacting with a binding site, such as a pocket on a protein or enzyme.

Research on structurally similar compounds provides a framework for understanding these dynamics. For instance, studies on N-(2-fluorophenyl)-N-phenylcarbamoyl chloride, which shares the N-(2-fluorophenyl)amide core, have revealed important conformational features. nih.gov Crystal structure analysis of this related molecule showed that it exists in at least two distinct solid-state conformations, which differ by a 180-degree rotation of the 2-fluorophenyl ring. nih.gov This highlights the significant rotational freedom of the aromatic rings relative to the central amide (or carbamoyl) plane. nih.gov

When such a molecule binds to an enzyme, its rotational freedom can be significantly constrained. Fluorine NMR studies on the carbamoyl (B1232498) chloride derivative bound to the enzyme α-chymotrypsin indicated that the rotation of one aromatic ring becomes slow, while the other is either frozen in a single conformation or rotates much more rapidly. nih.gov This suggests that a binding site imposes specific conformational requirements, favoring orientations that maximize favorable interactions (e.g., hydrogen bonds, van der Waals forces) and minimize steric clashes.

For this compound, molecular mechanics and quantum mechanics calculations can be used to model its docking into a hypothetical binding site. These simulations would likely show that the flexible phenethyl group and the fluorinated phenyl ring orient themselves to fit the topology and chemical nature of the pocket. The amide group itself is a crucial interaction point, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Density Functional Theory (DFT) calculations on related α-arylbenzamides have confirmed the important role of the amide group in stabilizing molecular structures and intermediates. uzh.ch The rate of rotation around the central amide C-N bond is also a key factor; in related molecules, this rotation is slower in a constrained, protein-bound state compared to when it is free in solution. nih.gov

Table 1: Predicted Conformational Features of this compound at a Hypothetical Binding Site

| Molecular Moiety | Predicted Dynamic Behavior in Binding Site | Dominant Interactions | Computational Method |

| 2-Fluorophenyl Ring | Rotation likely restricted or slowed to adopt a specific dihedral angle relative to the amide plane. | Pi-stacking, hydrophobic interactions, potential halogen bonding (C-F). | Molecular Dynamics (MD), DFT |

| Phenethyl Group | Flexible side chain adopts a low-energy conformation to fit the binding pocket. | Hydrophobic and van der Waals interactions. | MD, Monte Carlo Simulations |

| Benzamide Linkage | The N-H and C=O groups act as key hydrogen bond donors and acceptors, fixing the core of the molecule. | Hydrogen bonding, dipole-dipole interactions. | MD, Quantum Mechanics (QM) |

| Amide C-N Bond | Rotation is significantly hindered compared to the unbound state to maintain optimal binding. | Resonance stabilization, steric hindrance from binding site residues. | NMR analysis, DFT calculations |

Solvent Effects on this compound Interactions

The solvent environment profoundly influences a molecule's behavior, affecting its conformation, solubility, and how it interacts with other molecules. easychair.org Understanding these solvent effects is crucial for predicting how this compound will behave in both experimental assays and biological systems, where water is the primary solvent. nih.gov Molecular dynamics (MD) simulations are a primary tool for studying these phenomena, as they can explicitly model the interactions between the solute molecule and a large number of individual solvent molecules. easychair.orgnih.gov

Computational studies can be performed using either explicit or implicit solvent models. easychair.org

Explicit solvent models surround the molecule with a defined number of solvent molecules (e.g., water, methanol (B129727), or dimethylformamide) and calculate all intermolecular forces directly. This approach is computationally intensive but provides a highly detailed view of specific interactions like hydrogen bonding. easychair.org

Implicit solvent models represent the solvent as a continuous medium with average properties (like the dielectric constant), which is less computationally demanding and useful for initial screening. easychair.org

For this compound, the nature of the solvent would dictate which intermolecular forces dominate. In polar protic solvents like water or methanol, strong hydrogen bonds would form between the solvent and the amide N-H and C=O groups of the benzamide core. mdpi.com Research on benzamide solubility shows a high affinity for proton-donating solvents like methanol. mdpi.com MD simulations on similar drug molecules in aqueous solution have shown that well-defined "hydration spots" form on the molecular surface, indicating areas where water molecules preferentially interact. nih.gov

In aprotic polar solvents such as acetone (B3395972) or N,N-dimethylformamide (DMF), the interactions would differ. While these solvents can accept hydrogen bonds at the amide N-H, they cannot donate them to the carbonyl oxygen. mdpi.com Studies of drug molecules in DMF have used MD simulations to probe solute-solvent hydrogen bonding networks, revealing how the solvent structure organizes around the solute. academie-sciences.fr The choice of solvent can alter the conformational equilibrium of the molecule. The bulky, nonpolar phenethyl and fluorophenyl groups would favor solvents that can accommodate them, and their conformation may change to minimize exposure in highly polar environments like water. This solvent-induced conformational change is a key factor in the thermodynamics of a drug binding to its target, as the molecule must shed its solvation shell to enter a binding pocket. nih.gov

Table 2: Predicted Influence of Solvent Type on this compound Interactions

| Solvent Type | Primary Interaction with Amide Group | Effect on Nonpolar Groups | Predicted Overall Effect |

| Polar Protic (e.g., Water, Methanol) | Strong hydrogen bonding (donor and acceptor). mdpi.com | Hydrophobic effect, leading to potential aggregation or conformational changes to minimize exposure. | Moderate to low solubility, conformation influenced by hydrophobic collapse. |

| Polar Aprotic (e.g., DMF, Acetone) | Hydrogen bond acceptance at N-H. mdpi.comacademie-sciences.fr | Favorable dipole-dipole and van der Waals interactions. | Higher solubility, less dramatic conformational constraint on nonpolar groups. |

| Nonpolar (e.g., Toluene, Hexane) | Weak dipole-dipole and van der Waals forces. | Favorable van der Waals interactions. | High solubility, molecule adopts a more extended and flexible range of conformations. |

Future Directions and Research Opportunities for N 2 Fluorophenyl 2 Phenethylbenzamide

Exploration of N-(2-fluorophenyl)-2-phenethylbenzamide as a Probe for Novel Biological Pathways

The utility of small molecules as probes to investigate complex biological systems is a cornerstone of chemical biology. This compound, with its distinct chemical architecture, is a prime candidate for development as a chemical probe. Future research in this area could focus on designing and synthesizing photoreactive analogs of the parent compound. nih.gov The introduction of photo-affinity labels, such as aryl and alkyl azido (B1232118) groups, would enable covalent crosslinking of the molecule to its biological targets upon photo-irradiation. nih.gov

These photoreactive probes could be instrumental in identifying and validating novel protein targets and exploring previously uncharacterized biological pathways. For instance, such probes have been successfully employed to map the binding sites of enzymes like histone deacetylases (HDACs). nih.gov A similar strategy could be applied to this compound to uncover its molecular interactions within a cellular context. The development of probes with appended reporter tags, such as biotin, would further facilitate the isolation and identification of target proteins through proteomics experiments. nih.gov

The exploration of this compound and its analogs as probes could provide invaluable insights into disease mechanisms and open up new avenues for therapeutic intervention.

Table 1: Potential Photoreactive Probes Based on this compound

| Probe Scaffold | Photoreactive Group | Reporter Tag | Potential Application |

|---|---|---|---|

| This compound | Aryl Azide | Biotin | Target identification and validation |

| This compound | Alkyl Azide | None | Binding site mapping |

| This compound | Diazirine | Fluorescent Dye | Cellular imaging of target engagement |

Development of Advanced Synthetic Methodologies for this compound Analogs

The synthesis of a diverse library of analogs is crucial for establishing robust structure-activity relationships (SAR) and optimizing the pharmacological properties of a lead compound. Future efforts in the synthetic chemistry of this compound should focus on developing more efficient and versatile synthetic routes.

One promising avenue is the use of transition-metal-catalyzed C-H functionalization. For example, rhodium-catalyzed amidation of substituted benzoic acids with isocyanates, followed by decarboxylation, has been demonstrated as a convenient method for synthesizing N-aryl benzamides. nih.gov This strategy could be adapted to generate a wide array of analogs of this compound with diverse substitution patterns on the benzoyl and phenyl rings.

Furthermore, the development of one-pot procedures and the use of novel catalysts can streamline the synthesis process. For instance, methods for the transformation of N-aryl-substituted benzamides to their corresponding thioamides using novel thiating reagents have been reported. researchgate.net Exploring such transformations could yield analogs with altered electronic and steric properties, potentially leading to improved biological activity or selectivity. Microwave-assisted synthesis is another modern technique that can accelerate reaction times and improve yields, offering a more sustainable approach to generating analog libraries. researchgate.net

Systematic structural modifications, such as varying the substitution on the N-phenyl ring and the phenethyl moiety, will be essential. The synthesis of hydroxy- and methoxy-substituted derivatives, for example, has been shown to influence the antioxidant properties of benzamides. acs.org Applying these modifications to the this compound scaffold could uncover novel biological activities.

Table 2: Advanced Synthetic Strategies for Analog Development

| Synthetic Method | Key Features | Potential Analogs of this compound |

|---|---|---|

| Rhodium-catalyzed C-H amidation | Use of a removable directing group, access to meta-substituted analogs. nih.gov | Varied substitution patterns on the benzoyl ring. |

| Microwave-assisted synthesis | Short reaction times, high yields. researchgate.net | Rapid generation of a diverse analog library. |

| Nucleophilic substitution and elimination | One-pot synthesis of N-substituted benzamides. researchgate.net | Analogs with modified linker regions. |

| Chemoselective selenation/reduction | Conversion of amides to selenoamides. nih.gov | Thioamide and selenoamide analogs. |

Integration of this compound Research with Emerging Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. Future research on this compound should leverage this integration to accelerate the discovery and optimization of new drug candidates.

Computational Approaches: Computational studies can provide valuable insights into the physicochemical properties and potential biological activities of this compound and its analogs. Techniques such as Density Functional Theory (DFT) can be used to calculate properties like absorption spectra, dipole moments, and frontier molecular orbital energies, which can be correlated with biological activity. sci-hub.se

Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can help identify the key structural features required for a desired biological effect, such as glucokinase activation. nih.gov These models can then be used for virtual screening of compound libraries to identify new potential hits. Molecular docking simulations can predict the binding modes of this compound analogs with their protein targets, guiding the design of more potent and selective inhibitors. researchgate.netnih.gov

Experimental Techniques: Advanced experimental techniques are essential to validate the predictions from computational models and to fully characterize the biological effects of new compounds. High-throughput screening (HTS) can be employed to rapidly assess the activity of a large library of analogs against various biological targets.

Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic data on the binding of this compound analogs to their targets. nih.gov X-ray crystallography of ligand-protein complexes can offer atomic-level insights into the binding interactions, providing a solid basis for rational drug design. nih.gov

Furthermore, the use of fluorine-labeled analogs for Positron Emission Tomography (PET) imaging could enable non-invasive visualization of target engagement and biodistribution in vivo, a powerful tool for preclinical and clinical development. researchgate.net The strategic incorporation of fluorine can also be used to enhance metabolic stability and bioavailability. researchgate.netresearchgate.net

By combining these cutting-edge computational and experimental approaches, the future research on this compound can be conducted in a more rational, efficient, and targeted manner, ultimately accelerating the translation of this promising scaffold into novel therapeutics.

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(2-fluorophenyl)-2-phenethylbenzamide, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as:

- Amide coupling : Reacting 2-phenethylamine with a fluorinated benzoyl chloride derivative (e.g., 2-fluorobenzoyl chloride) under anhydrous conditions using a coupling agent like carbodiimides (DCC or EDC) .

- Purification : Intermediates are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (solvents: ethanol or acetonitrile). Final product purity is confirmed by HPLC (>95%) and NMR spectroscopy to ensure absence of unreacted starting materials .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- 1H/13C NMR : Assign peaks to confirm the fluorophenyl group (e.g., aromatic protons at δ 7.1–7.5 ppm) and phenethyl chain (δ 2.8–3.6 ppm for CH2 groups) .

- FT-IR : Verify amide C=O stretch (~1650 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported crystallographic data for fluorinated benzamide derivatives?

Methodological Answer:

- X-ray Crystallography : Use programs like SHELXL (for small-molecule refinement) to resolve discrepancies in bond lengths/angles. For example, the C-F bond in fluorophenyl groups may vary between 1.34–1.38 Å due to electronic effects; statistical validation tools (e.g., CIF-check) ensure data reliability .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide) deposited in the Cambridge Structural Database (CSD) to identify outliers .

Advanced: What experimental strategies are used to analyze the compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Studies :

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Fluorophenyl groups may show hydrolysis at extremes (pH <2 or >9) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

- Metabolic Stability : Perform liver microsome assays (e.g., human/rat) with LC-MS/MS to identify metabolites (e.g., hydroxylation at the phenethyl chain) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replacing the fluorophenyl with chlorophenyl or methoxyphenyl groups) and compare activities .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets (e.g., enzymes like COX-2 or kinases). Validate predictions with enzyme inhibition assays .

- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity .

Advanced: What methodologies address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability. For example, inconsistent IC50 values in cytotoxicity assays may arise from differences in cell passage number .

- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends. If fluorophenyl derivatives show conflicting results in antimicrobial assays, subgroup analysis by bacterial strain (Gram+ vs. Gram−) may clarify patterns .

Advanced: How is the compound’s mechanism of action elucidated in pharmacological studies?

Methodological Answer:

- Target Identification :

- Pull-Down Assays : Use biotinylated derivatives to isolate binding proteins from cell lysates, followed by mass spectrometry .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition targets .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling pathways (e.g., apoptosis or ER stress) .

Advanced: What strategies are recommended for analyzing enantiomeric purity in chiral derivatives?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .

- Synthesis Control : Employ asymmetric catalysis (e.g., Evans oxazolidinones) to ensure high enantiomeric excess (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.